6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C16H11ClN4OS and its molecular weight is 342.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
(E)-6-(2-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is part of a broader class of compounds that have garnered attention for their potential in various bioactive applications. The synthesis of similar [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has been explored for their antibacterial, antifungal, and antitubercular activities. For instance, the synthesis and bioactivity of s-triazolo[3,4-b][1,3,4]thiadiazoles, among other related compounds, have been evaluated, showing promise in antimicrobial applications (Shiradkar & Kale, 2006). Similarly, new series of these compounds starting from 5-nitro-2-furoic acid demonstrated interesting antibacterial activity, especially against Staphylococcus aureus, highlighting their potential in developing new antimicrobial agents (Badr & Barwa, 2011).
Antimicrobial and Inhibitory Activity
Further investigations into the 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles have revealed their inhibitory activity against E. coli methionine aminopeptidase, showing significant potential in the design of enzyme inhibitors with antimicrobial properties (Li et al., 2010). This underscores the versatility of these compounds in addressing microbial resistance by targeting specific bacterial enzymes.
Potential in Cancer Research
The exploration of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has extended into cancer research, with some derivatives showing pronounced selective antitumor activity. The synthesis of 3-R-6-(5-arylfuran-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and their subsequent evaluation for antitumor activity have identified compounds with high efficacy, suggesting their potential as molecular frameworks for designing novel antitumor agents (Мирко et al., 2021).
Antioxidant and Anticancer Properties
In addition to antimicrobial and antitumor activities, some [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have been studied for their antioxidant properties. A particular study focused on triazolo-thiadiazoles demonstrated their in vitro antioxidant capability, along with their cytotoxic effect on hepatocellular carcinoma cell lines, indicating their potential as antioxidant and anticancer agents (Sunil et al., 2010).
Properties
IUPAC Name |
6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS/c1-10-12(8-9-22-10)15-18-19-16-21(15)20-14(23-16)7-6-11-4-2-3-5-13(11)17/h2-9H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWWWLUMWBXIBY-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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